N-Cyclopropyl-2-fluoroaniline

Description

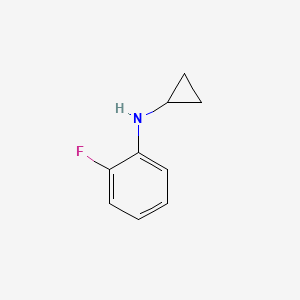

N-Cyclopropyl-2-fluoroaniline is a fluorinated aniline derivative featuring a cyclopropyl group attached to the nitrogen atom and a fluorine substituent at the ortho (2nd) position of the benzene ring. The cyclopropyl group introduces conformational rigidity, which can enhance metabolic stability and influence receptor binding in drug design . Fluorinated anilines are pivotal intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors, antipsychotics, and antimicrobial agents .

Properties

CAS No. |

220827-71-4 |

|---|---|

Molecular Formula |

C9H10FN |

Molecular Weight |

151.18 g/mol |

IUPAC Name |

N-cyclopropyl-2-fluoroaniline |

InChI |

InChI=1S/C9H10FN/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7,11H,5-6H2 |

InChI Key |

BKVOKBWPEPCSAU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Suzuki-Miyaura Coupling: One common method for synthesizing N-Cyclopropyl-2-fluoroaniline involves the Suzuki-Miyaura coupling reaction.

Reduction of Nitroarenes: Another method involves the reduction of nitroarenes.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes with optimization for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-Cyclopropyl-2-fluoroaniline can undergo oxidation reactions, often resulting in the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amines or other reduced forms.

Substitution: This compound can participate in substitution reactions, where the fluorine atom or the cyclopropyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of corresponding amines or reduced derivatives.

Substitution: Formation of various substituted aniline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-Cyclopropyl-2-fluoroaniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-fluoroaniline involves its interaction with specific molecular targets. The presence of the fluorine atom and the cyclopropyl group can influence its binding affinity and reactivity with enzymes, receptors, or other biological molecules. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-Cyclopropyl-2-fluoroaniline with structurally related compounds from diverse sources:

Table 1: Comparative Analysis of this compound and Analogs

Key Structural and Functional Comparisons

This contrasts with N-Cyclopropyl-4-fluoro-2-nitroaniline (para-fluoro, 2-nitro), where the nitro group strongly withdraws electrons, making the compound more reactive and likely a precursor for amine synthesis via reduction . 2-(Cyclopropylmethoxy)-4-fluoro-N-methylaniline replaces the cyclopropylamine with a methylated amine and adds a methoxy group. The methoxy group (electron-donating) counterbalances the electron-withdrawing fluorine, altering solubility and reactivity .

Physicochemical Properties Molecular Weight and Solubility: The hydrochloride salt of 2-(Cyclopropylmethoxy)-4-fluoroaniline (MW ~212.7) demonstrates improved aqueous solubility compared to its free base (MW ~196.2) . In contrast, N-{2-[2-(sec-Butyl)phenoxy]propyl}-4-fluoroaniline (MW 301.4) has higher lipophilicity due to its bulky phenoxypropyl chain, which may limit bioavailability .

Applications

- N-Cyclopropyl-4-fluoro-2-nitroaniline is explicitly restricted to research settings, emphasizing its role as a synthetic intermediate .

- Cyclopropylmethoxy derivatives (e.g., 2-(Cyclopropylmethoxy)-4-fluoro-N-methylaniline) are common in kinase inhibitor scaffolds, leveraging the cyclopropyl group for steric stabilization .

Research Implications

- The ortho-fluoro configuration in this compound may confer unique binding properties compared to para-fluoro analogs, warranting exploration in targeted therapies.

- Structural modifications, such as salt formation (e.g., hydrochloride) or nitro-group inclusion, offer avenues to tailor solubility and reactivity for specific applications.

Biological Activity

N-Cyclopropyl-2-fluoroaniline is a fluorinated aniline derivative that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a cyclopropyl group attached to the nitrogen atom of the aniline, along with a fluorine atom at the second position of the aromatic ring. Its molecular formula is C10H12FN, with a molecular weight of approximately 179.21 g/mol. This article explores the biological activity of this compound, focusing on its interactions with biological targets, pharmacological implications, and research findings.

Biological Activity Overview

This compound exhibits notable biological activity, particularly as an enzyme inhibitor or modulator. Research indicates that it may interact with specific enzymes and receptors, influencing their activity and cellular signaling pathways. This interaction is significant for drug development, especially concerning neurological disorders and other therapeutic areas.

The mechanism of action of this compound involves its interaction with various molecular targets. The presence of the fluorine atom and cyclopropyl group can enhance binding affinity and reactivity with enzymes and receptors. Detailed studies are necessary to elucidate the exact pathways and targets involved in its pharmacological effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The introduction of fluorine and cyclopropyl groups can significantly alter the compound's pharmacokinetic properties, potentially leading to improved selectivity and potency against specific biological targets.

Comparative Analysis

A comparative analysis of this compound with other similar compounds reveals insights into its biological activity:

| Compound | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C10H12FN | Enzyme inhibitor/modulator |

| N-Cyclopropyl-4-fluoroaniline | C10H12FN | Potential pharmaceutical intermediate |

| 5-HT 2C Agonists | Varies | Selective receptor agonists |

The SAR studies indicate that modifications to the aniline structure can lead to varied biological activities, emphasizing the importance of specific substituents in enhancing pharmacological profiles .

Study 1: Enzyme Inhibition

A study focused on the enzyme inhibition properties of this compound demonstrated its potential as a selective inhibitor for certain enzymes involved in metabolic pathways. The compound was shown to modulate enzyme activity effectively, suggesting avenues for therapeutic applications in metabolic disorders.

Study 2: Neurological Implications

Research has indicated that this compound may influence neurotransmitter systems, particularly those involving serotonin receptors. This interaction could have implications for developing treatments for psychiatric disorders, highlighting the compound's potential in neurology .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilicity conferred by the cyclopropyl moiety. These properties are essential for ensuring adequate bioavailability in drug development contexts.

Summary of Pharmacokinetic Findings

| Property | Description |

|---|---|

| Absorption | High due to lipophilicity |

| Distribution | Favorable penetration into tissues |

| Metabolism | Requires further investigation |

| Excretion | Primarily renal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.